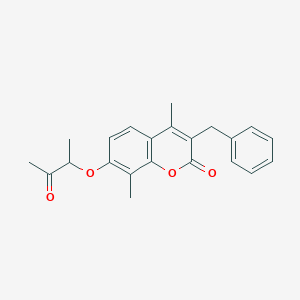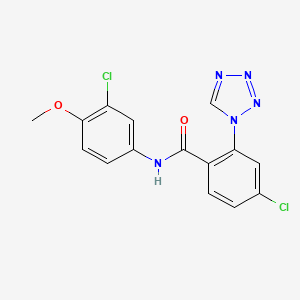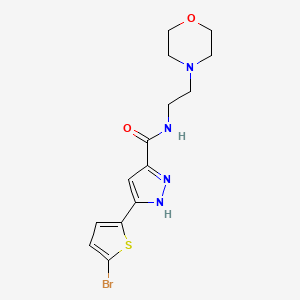
3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and chromen-2-one derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-benzyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one
- 4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one
Uniqueness
3-benzyl-4,8-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is unique due to its specific structural features and the resulting biological activities. Its distinct molecular structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C22H22O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
3-benzyl-4,8-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one |
InChI |
InChI=1S/C22H22O4/c1-13-18-10-11-20(25-16(4)15(3)23)14(2)21(18)26-22(24)19(13)12-17-8-6-5-7-9-17/h5-11,16H,12H2,1-4H3 |
Clave InChI |
ULSDQHPHOSJHIH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-[2-methyl-6-(propan-2-yl)phenyl]acetamide](/img/structure/B14957128.png)
![6-(4-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B14957136.png)
![N~2~-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B14957141.png)
![6-benzyl-5,9-dimethyl-3-(naphthalen-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957155.png)
![benzyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957166.png)

![6,8,8-trimethyl-2,3,9,10-tetrahydro-8H-cyclopenta[c]pyrano[3,2-g]chromen-4(1H)-one](/img/structure/B14957185.png)
![3,5,9-trimethyl-6-{3-oxo-3-[4-(4-pyridinylmethyl)-1-piperazinyl]propyl}-7H-furo[3,2-g]chromen-7-one](/img/structure/B14957189.png)
![7-[2-(4-bromophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B14957197.png)
![butyl [(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B14957204.png)
![2-benzoyl-N~1~-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14957209.png)
![3-(3-methoxybenzyl)-6,7,10-trimethyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14957219.png)
![5,7-bis[(4-nitrobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B14957220.png)
